4-(Dimethoxymethyl)pyridine
Description
4-(Dimethoxymethyl)pyridine is a pyridine derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 4-position of the aromatic ring. This compound is characterized by its unique electronic and steric properties, which arise from the electron-donating methoxy groups. The dimethoxymethyl group enhances solubility in organic solvents compared to unsubstituted pyridines, making it valuable in synthetic chemistry and materials science. Applications of such derivatives span catalysis, medicinal chemistry, and fluorescent probes, as suggested by their structural analogs .
Properties
IUPAC Name |
4-(dimethoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-8(11-2)7-3-5-9-6-4-7/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBFLDRNFTKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=NC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethoxymethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into 4-(hydroxymethyl)pyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridine-4-carboxylic acid derivatives.
Reduction: 4-(Hydroxymethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethoxymethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)pyridine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The dimethoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The position and nature of substituents on the pyridine ring significantly influence physical, chemical, and biological properties. Key comparisons include:
- Electronic Effects : The dimethoxymethyl group donates electron density via methoxy groups, activating the pyridine ring toward electrophilic substitution. In contrast, electron-withdrawing groups (e.g., -Cl in ) reduce reactivity at adjacent positions .
- Steric Effects : Bulkier substituents (e.g., 4-aryl groups in ) increase molecular weight and reduce solubility, whereas smaller groups like -OCH₃ maintain moderate solubility .
Physical and Chemical Properties
- Melting Points : Compounds with aryl substituents () exhibit higher melting points (268–287°C) due to π-π stacking, whereas dimethoxymethyl derivatives likely have lower melting points due to reduced crystallinity .
- Solubility : The dimethoxymethyl group improves solubility in polar aprotic solvents (e.g., DCM, THF) compared to halogenated analogs () .
- Stability : Dimethoxymethyl groups are hydrolytically stable under neutral conditions but may cleave under acidic or basic conditions, unlike nitro or bromo groups, which are more inert () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
